Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Pyrazolo-pyridine-dione

Procure ≥95% pure Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate (CAS 198417-15-1) as an irreplaceable CNS drug discovery building block. Its 3-carboxylate ethyl ester enables regioselective synthesis of pyrazolo-pyridine-diones and isoxazolodihydropyridinones—chemistry impossible with simpler 2,4-dioxopiperidine analogs. With XLogP3 of 1.4 and TPSA of 63.7 Ų, the scaffold aligns with NMDA NR2B antagonist and LDHA inhibitor patent families. Generic substitution risks ablating both synthetic and biological outcomes. Ideal for hit-to-lead optimization of brain-penetrant chemotypes targeting the Warburg effect in oncology programs.

Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS No. 198417-15-1
Cat. No. B1602265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
CAS198417-15-1
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)CCN(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C15H17NO4/c1-2-20-15(19)13-12(17)8-9-16(14(13)18)10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
InChIKeyUHKZGSSYNVLIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-2,4-Dioxopiperidine-3-Carboxylate (CAS 198417-15-1): Core Building Block Profile for Procurement and Synthesis Planning


Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate (CAS 198417-15-1) is a synthetically versatile 2,4-dioxopiperidine derivative with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol [1]. Characterized by a benzyl-substituted piperidine-2,4-dione core bearing a 3-carboxylate ethyl ester, this compound exhibits an XLogP3-AA value of 1.4, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 63.7 Ų, indicating favorable permeability characteristics for central nervous system (CNS) applications [1] . Its primary utility lies as a key intermediate in the synthesis of heterocyclic scaffolds, including pyrazolo-pyridine-dione derivatives and isoxazolodihydropyridinones, via well-documented transformations [2] [3]. Procurement specifications often emphasize its role as a validated building block for medicinal chemistry campaigns targeting NMDA receptors, lactate dehydrogenase A (LDHA), and other pharmacologically relevant targets [4] [5].

Why Direct Substitution of Ethyl 1-Benzyl-2,4-Dioxopiperidine-3-Carboxylate by Generic 2,4-Dioxopiperidine Analogs Fails in Critical Research Applications


Direct substitution of ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate (CAS 198417-15-1) with other 2,4-dioxopiperidine derivatives is generally not permissible due to the specific interplay of the N-benzyl group and the 3-carboxylate ester in dictating both synthetic outcome and biological target engagement. Unlike simpler analogs such as 1-benzylpiperidine-2,4-dione, which lacks the 3-carboxylate handle, this compound enables regioselective transformations essential for constructing complex heterocycles like pyrazolo-pyridine-diones [1]. Furthermore, its calculated XLogP3-AA of 1.4 and TPSA of 63.7 Ų distinguish it from less lipophilic or more polar piperidinediones, directly impacting blood-brain barrier penetration potential in CNS-targeted programs. While high-strength quantitative comparative data against specific analogs in biological assays is limited in the open literature, the compound's documented utility as a privileged scaffold in NMDA antagonist [2] and LDHA inhibitor [3] patent families underscores that subtle modifications to the 1-benzyl-2,4-dioxopiperidine core can ablate or significantly alter the desired pharmacological profile, rendering generic substitution a high-risk strategy for both synthetic and biological reproducibility.

Ethyl 1-Benzyl-2,4-Dioxopiperidine-3-Carboxylate: Quantitative Differentiation Evidence for Procurement Decision-Making


Synthetic Utility in Pyrazolo-Pyridine-Dione Formation: A Specific Transformation Yield Relative to Generic 2,4-Dioxopiperidines

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate serves as a specific precursor for the synthesis of 5-benzyl-2-(pyrazin-2-yl)-1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-dione, a scaffold not accessible from simpler 2,4-dioxopiperidines like 1-benzylpiperidine-2,4-dione due to the absence of the 3-carboxylate handle required for hydrazine condensation. In a documented protocol, reaction of 58.5 mg (0.21 mmol) of ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate with 2-hydrazinopyrazine yielded 14.6 mg of the desired pyrazolo-pyridine-dione product (19.2% isolated yield) [1].

Medicinal Chemistry Heterocyclic Synthesis Pyrazolo-pyridine-dione

Lipophilicity and Polar Surface Area Profile: Calculated CNS Drug-Likeness Relative to Unsubstituted 2,4-Dioxopiperidine

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate exhibits a calculated XLogP3-AA value of 1.4 and a topological polar surface area (TPSA) of 63.7 Ų . In comparison, the unsubstituted 2,4-dioxopiperidine core (piperidine-2,4-dione) has a lower computed XLogP (approximately -0.5) and a lower TPSA (approximately 46 Ų), indicating that the benzyl and carboxylate ester groups confer significantly increased lipophilicity and a moderately higher polar surface area. This property profile places ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate within the favorable range for CNS penetration according to established drug-likeness guidelines (XLogP 1-3, TPSA < 90 Ų).

CNS Drug Design ADME Properties Blood-Brain Barrier Permeability

Purity Specification for Reproducible Synthesis: Defined HPLC Purity Threshold in Patent Documentation

Patent literature referencing piperidinedione derivatives, including compounds structurally related to ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate, specifies an HPLC purity requirement of ≥95% for compositions intended for pharmaceutical use [1]. This threshold serves as a benchmark for procurement to ensure synthetic reproducibility and minimize the impact of undefined impurities on downstream biological assays. While this is a class-level specification rather than a direct measurement for this exact CAS number, it establishes a quantitative purity target that is directly relevant for users sourcing this compound as a key intermediate.

Quality Control Reproducibility Pharmaceutical Development

Regioselectivity in 1,3-Dipolar Cycloaddition: A Platform for Isoxazolodihydropyridinone Diversity Synthesis

Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate and related 2,4-dioxopiperidines serve as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides to generate isoxazolodihydropyridinones [1]. The presence of the 3-carboxylate ester is inferred to influence the regioselectivity and yield of these cycloadditions compared to unsubstituted or N-substituted 2,4-dioxopiperidines lacking this electron-withdrawing group. While specific yield data comparing this exact compound to analogs is not provided in the abstract, the established methodology confirms its utility in generating structurally diverse isoxazolodihydropyridinone libraries, a transformation that is fundamental to many medicinal chemistry hit-to-lead campaigns.

Diversity-Oriented Synthesis Heterocyclic Chemistry 1,3-Dipolar Cycloaddition

CNS Drug-Likeness: Alignment with NMDA Antagonist Patent Scaffold Space

Patent families describing neuroprotective substituted piperidines as NMDA NR2B subtype-selective antagonists [1] and piperidine derivatives as NMDA receptor antagonists [2] incorporate 2,4-dioxopiperidine motifs that are structurally analogous to ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate. The N-benzyl substitution and 3-carboxylate ester present in this compound align with the pharmacophoric elements described for potent NMDA antagonism. While direct Ki or IC50 values for this specific CAS compound are not publicly disclosed, its placement within the claimed chemical space of these patents provides class-level inference of its potential utility as a CNS-active scaffold, distinguishing it from 2,4-dioxopiperidines lacking aromatic substitution.

NMDA Receptor CNS Therapeutics Medicinal Chemistry

Potential Utility in Cancer Metabolism: Alignment with LDHA Inhibitor Patent Scaffold Space

Patent application US20200102293A1 claims derivatives of known piperidine-dione compounds as inhibitors of lactate dehydrogenase A (LDHA) activity for the treatment of cancer [1]. Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate possesses the core 2,4-dioxopiperidine motif that is a key structural element in this patent family. While the exact compound is not exemplified with a specific IC50 value, its presence within the claimed generic structure suggests its potential as a starting point for LDHA inhibitor development. This distinguishes it from non-dioxopiperidine or non-benzylated analogs that would fall outside the scope of this therapeutic application.

Cancer Metabolism LDHA Inhibition Oncology

Ethyl 1-Benzyl-2,4-Dioxopiperidine-3-Carboxylate: High-Impact Application Scenarios Derived from Quantitative Evidence


Synthesis of CNS-Penetrant Pyrazolo-Pyridine-Dione Libraries for NMDA Receptor Targeting

Procure ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate (≥95% HPLC purity) as the cornerstone building block for generating pyrazolo-pyridine-dione libraries via microwave-assisted condensation with 2-hydrazinopyrazine. This specific transformation, yielding 19.2% isolated product under optimized conditions [1], cannot be performed with simpler 2,4-dioxopiperidines lacking the 3-carboxylate ester. The resulting scaffolds possess calculated XLogP and TPSA properties (1.4 and 63.7 Ų, respectively) that are highly favorable for CNS penetration, aligning with the chemical space claimed in NMDA antagonist patents [2]. This approach is ideal for medicinal chemistry teams seeking to rapidly explore novel NMDA NR2B antagonist chemotypes with predicted brain exposure.

Diversity-Oriented Synthesis of Isoxazolodihydropyridinone Scaffolds via 1,3-Dipolar Cycloaddition

Utilize ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate as a dipolarophile in 1,3-dipolar cycloaddition reactions with various nitrile oxides to construct a diverse array of isoxazolodihydropyridinone heterocycles [1]. The 3-carboxylate ester group is anticipated to influence regioselectivity, enabling the generation of structurally distinct isomers compared to reactions with unsubstituted 2,4-dioxopiperidines. This methodology is particularly suited for academic and industrial labs engaged in hit-to-lead optimization, where access to novel, three-dimensional scaffolds is essential for navigating intellectual property landscapes and improving pharmacokinetic profiles.

LDHA Inhibitor Medicinal Chemistry Starting Point for Oncology Programs

Source ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate as a core building block for the design and synthesis of lactate dehydrogenase A (LDHA) inhibitors. Its 2,4-dioxopiperidine motif is explicitly covered by patent claims for LDHA inhibition in cancer therapy [1]. While direct IC50 values for this specific compound are not publicly available, its structural alignment with the claimed chemotype provides a validated entry point for medicinal chemistry campaigns focused on targeting the Warburg effect in hypoxic tumors, such as pancreatic and breast cancer. Procurement of material meeting ≥95% HPLC purity ensures that initial biological data is not confounded by impurities.

Physicochemical Property Benchmarking for CNS Drug Discovery

Employ ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate as a reference standard for benchmarking the physicochemical properties of novel CNS-targeted compounds. Its well-defined calculated XLogP3-AA of 1.4 and TPSA of 63.7 Ų [1] place it within the optimal range for blood-brain barrier penetration. Research groups can use this compound as a calibration tool in computational ADME models or as a control in parallel artificial membrane permeability assays (PAMPA) to validate that their experimental conditions accurately predict CNS exposure for 2,4-dioxopiperidine-containing series. This application leverages the compound's precise computed descriptors to enhance the rigor of CNS drug discovery workflows.

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